molecular formula C10H17FN4O2 B11742919 tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate

tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate

Cat. No.: B11742919
M. Wt: 244.27 g/mol
InChI Key: RXXLFRPVTBRKFV-UHFFFAOYSA-N
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Description

tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate is a pyrazole-derived compound with a molecular formula of C₁₀H₁₇FN₄O₂ and a molecular weight of 244.27 g/mol . Its structure features:

  • A pyrazole ring substituted with an amino group at position 4.
  • A 2-fluoroethyl group at position 1.
  • A tert-butyl carbamate group at position 3.

Its synthesis typically involves multi-step reactions, including pyrazole ring formation and fluorinated substituent incorporation.

Properties

Molecular Formula

C10H17FN4O2

Molecular Weight

244.27 g/mol

IUPAC Name

tert-butyl N-[4-amino-1-(2-fluoroethyl)pyrazol-3-yl]carbamate

InChI

InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)13-8-7(12)6-15(14-8)5-4-11/h6H,4-5,12H2,1-3H3,(H,13,14,16)

InChI Key

RXXLFRPVTBRKFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1N)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which undergoes a series of reactions to introduce the fluoroethyl and tert-butyl groups .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a building block for new materials .

Biology: In biological research, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms and protein interactions .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In industry, this compound is used in the development of new materials with specific properties. It may also be used in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituent Position & Group Molecular Weight (g/mol) Key Structural Features Biological Activity
tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate (Target) 1-(2-fluoroethyl), 3-(tert-butyl carbamate), 4-amino 244.27 Fluorine enhances lipophilicity; amino group enables nucleophilic reactions. Anti-inflammatory, analgesic
tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate 1-(2,2-difluoroethyl) 262.26 Additional fluorine atom increases electronegativity and metabolic stability. Enhanced enzyme inhibition potential
tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate 1-(2-fluoroethyl), 4-(tert-butyl carbamate), 3-amino 244.27 Positional isomerism alters electronic distribution. Improved bioavailability due to fluorinated ethyl group
tert-butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate 1-propyl ~258.33 Propyl chain increases hydrophobicity but reduces target specificity. Kinase inhibition in cancer pathways
tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate 1-methyl ~214.25 Smaller substituent reduces steric hindrance. Moderate antimicrobial activity
tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate 1-cyclopentyl ~293.38 Bulky cyclopentyl group limits membrane permeability. Explored in receptor modulation

Impact of Substituent Position and Fluorination

  • Fluorine Substitution: The 2-fluoroethyl group in the target compound enhances lipophilicity and bioavailability compared to non-fluorinated analogs (e.g., propyl or methyl derivatives) . The difluoroethyl variant (2,2-difluoroethyl) further improves metabolic stability due to stronger C-F bonds .
  • Positional Isomerism: Shifting the amino or carbamate group (e.g., from position 3 to 4) alters electronic properties and binding affinities. For example, the 3-amino-4-carbamate isomer shows distinct pharmacokinetics compared to the target compound’s 4-amino-3-carbamate structure .
  • Substituent Size : Bulky groups (e.g., cyclopentyl) reduce solubility and target engagement, while smaller groups (e.g., methyl) may lack specificity .

Research Findings and Key Differentiators

  • Metabolic Stability: Fluorinated derivatives exhibit longer half-lives than non-fluorinated analogs. For instance, the target compound’s 2-fluoroethyl group reduces oxidative metabolism, enhancing in vivo stability .
  • Synthetic Versatility: The amino group at position 4 enables derivatization for structure-activity relationship (SAR) studies, a feature less pronounced in analogs with substituents at position 5 .
  • Target Selectivity : The combination of fluoroethyl and tert-butyl carbamate groups in the target compound provides a balance between lipophilicity and steric effects, improving selectivity for inflammatory targets over unrelated enzymes .

Biological Activity

Tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H17FN4O2C_{10}H_{17}FN_{4}O_{2} with a molecular weight of approximately 244.27 g/mol. The compound features a tert-butyl group, a pyrazole ring, and a fluoroethyl substituent, which contribute to its unique biological properties.

Biological Activity

Research indicates that compounds containing pyrazole moieties often exhibit anti-inflammatory and analgesic properties. The specific substitution patterns in this compound are believed to enhance its activity against various biological targets, particularly enzymes involved in inflammatory pathways.

Preliminary studies suggest that this compound may interact with various biological macromolecules, including proteins and nucleic acids. Such interactions could lead to the inhibition of specific pathways associated with inflammation or cancer progression. The presence of the fluoroethyl group is particularly noteworthy as it may enhance the compound's interaction with biological targets compared to similar compounds without such substituents.

Comparative Analysis

Below is a comparison table highlighting the uniqueness of this compound against other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 4-amino-1-methyl-1H-pyrazol-5-ylcarbamateContains a methyl group instead of fluoroethylPotentially different biological activity due to substitution
Tert-butyl N-[[(2S,3S)-3-amino-5-methylhexan-2-yl]carbamate]Different side chain structureMay exhibit different pharmacological profiles
Tert-butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineAromatic substitution on the nitrogenEnhanced lipophilicity may affect bioavailability

The fluoroethyl group in this compound distinguishes it from other compounds, potentially enhancing its efficacy in biological applications.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of pyrazole derivatives. For example, research has indicated that pyrazole compounds exhibit protective effects against neurodegenerative diseases by modulating inflammatory responses. One study demonstrated that related compounds reduced levels of TNF-alpha and free radicals in astrocytes exposed to amyloid-beta, suggesting a neuroprotective role .

Additionally, another study highlighted the development of pyrazole-based inhibitors targeting p38 MAP kinase, revealing their potential in treating inflammatory diseases through selective inhibition mechanisms . These findings underscore the therapeutic promise of pyrazole derivatives in various disease contexts.

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